

Dexpramipexole Dihydrochloride: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Dexpramipexole dihydrochloride*

Cat. No.: *B1663562*

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This technical guide provides an in-depth overview of **Dexpramipexole Dihydrochloride**, a promising oral therapeutic agent under investigation for eosinophil-mediated diseases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, mechanism of action, and clinical findings.

Core Chemical and Physical Data

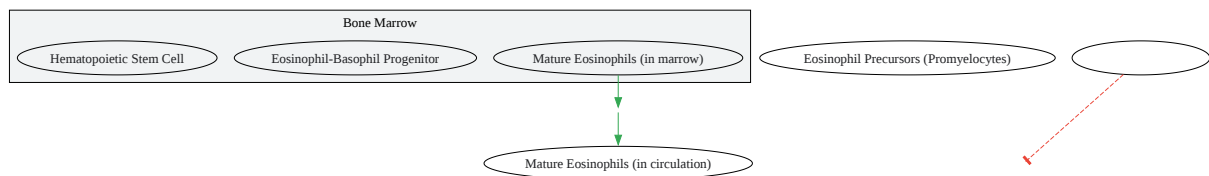
Dexpramipexole dihydrochloride is a small molecule with the following key identifiers and properties:

Parameter	Value	Reference(s)
CAS Number	104632-27-1	[1] [2]
Molecular Weight	284.25 g/mol	[3]
Molecular Formula	C ₁₀ H ₁₉ Cl ₂ N ₃ S	[1]

Mechanism of Action: Inhibition of Eosinophil Maturation

Dexpramipexole's primary mechanism of action involves the targeted reduction of eosinophil counts in both peripheral blood and tissue. Evidence from clinical studies, including bone

marrow biopsies, indicates that dexpramipexole inhibits the maturation of eosinophils at the promyelocyte stage within the bone marrow. This maturational arrest leads to a decrease in the release of mature eosinophils into circulation. The effect is selective for eosinophils, with only minor reductions observed in other leukocyte counts.



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Clinical Efficacy: Quantitative Data on Eosinophil Reduction

Clinical trials have consistently demonstrated a dose-dependent reduction in absolute eosinophil count (AEC) in patients treated with dexpramipexole. The following tables summarize key findings from the EXHALE Phase 2 trial in patients with moderate-to-severe eosinophilic asthma.

Table 1: Reduction in Blood Absolute Eosinophil Count (AEC) at Week 12

Treatment Group (twice daily)	Number of Subjects (N)	Placebo-Corrected AEC Ratio to Baseline	Percentage Reduction vs. Placebo	p-value	Reference(s)
Dexpramipexole 150 mg	28	0.23	77%	< 0.0001	[4] [5]
Dexpramipexole 75 mg	26	0.34	66%	0.0014	[4] [5]
Dexpramipexole 37.5 mg	22	-	55%	-	[3]
Placebo	27	-	-	-	[4] [5]

Table 2: Reduction in Nasal Eosinophil Peroxidase (EPX) at Week 12

Treatment Group (twice daily)	Median Ratio to Baseline	Percentage Reduction	p-value	Reference(s)
Dexpramipexole 150 mg	0.11	89%	0.020	[3] [4] [5]
Dexpramipexole 75 mg	0.17	-	0.021	[4] [5]

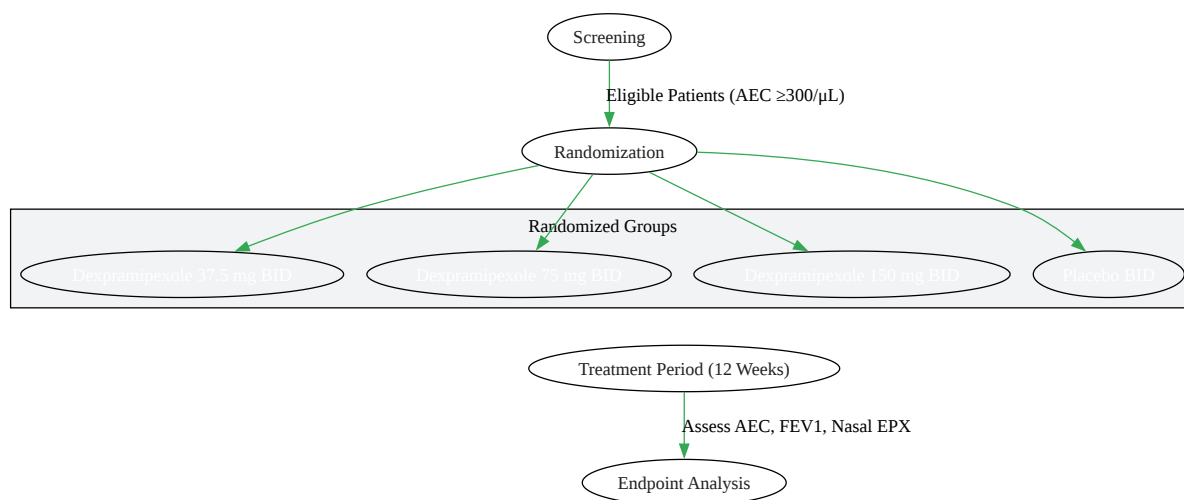
Experimental Protocols: Clinical Trial Methodologies

The following outlines the general methodologies employed in key clinical trials investigating dexpramipexole.

EXHALE Phase 2 Trial (NCT04046939)

- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.[\[6\]](#)

- Participant Population: Adults with inadequately controlled moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of $\geq 300/\mu\text{L}$.[\[7\]](#)
- Intervention: Participants were randomized to receive dexamipexole at doses of 37.5 mg, 75 mg, or 150 mg twice daily, or a matching placebo, for 12 weeks.[\[3\]](#)[\[7\]](#)
- Primary Endpoint: The primary endpoint was the relative change in AEC from baseline to week 12.[\[3\]](#)[\[7\]](#)
- Key Secondary and Exploratory Endpoints:
 - Change in pre-bronchodilator Forced Expiratory Volume in one second (FEV1) from baseline to week 12.[\[3\]](#)[\[7\]](#)
 - Nasal eosinophil peroxidase (EPX) as a biomarker of tissue eosinophilia.[\[3\]](#)[\[7\]](#)
- Laboratory Methods:
 - AEC Measurement: Blood samples were collected, and complete blood counts with automated differentials were performed at a central laboratory to determine the absolute eosinophil count.
 - Nasal EPX Measurement: Nasal samples were obtained using a cotton applicator. EPX was quantified using a sandwich ELISA, and the EPX-to-protein ratio was used for normalization.



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Study in Hypereosinophilic Syndromes (HES) (NCT02101138)

- Study Design: A proof-of-concept study to evaluate dexpramipexole as a glucocorticoid-sparing agent.[1]
- Participant Population: Patients with a history of documented HES and stable disease on their current glucocorticoid dose.[1]
- Intervention: Dexpramipexole was administered at a dose of 150 mg orally twice daily for 12 weeks.[1]
- Primary Endpoints:

- The proportion of subjects with a $\geq 50\%$ decrease in the minimum effective glucocorticoid dose.
- The minimum effective glucocorticoid dose after 12 weeks of dexamipexole as a percentage of the baseline dose.
- Key Assessments:
 - Absolute Eosinophil Count (AEC) in peripheral blood.
 - Bone marrow biopsies to assess eosinophils and their precursors.[1]
 - Tissue biopsies to evaluate eosinophil depletion.

Conclusion

Dexamipexole dihydrochloride is a promising, orally administered small molecule that has demonstrated a significant and dose-dependent reduction in eosinophil counts in multiple clinical studies. Its mechanism of action, centered on the inhibition of eosinophil maturation, presents a novel therapeutic approach for eosinophil-associated diseases. The favorable safety profile observed in clinical trials further supports its potential as a valuable therapeutic option. Further investigation in ongoing Phase 3 trials will be crucial in fully elucidating its clinical utility.

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